8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide
Description
8-Methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide is a coumarin-derived compound characterized by a methoxy group at the 8-position, a 2-oxo moiety, and a carboxamide substituent linked to a branched alkyl chain (2,4,4-trimethylpentan-2-yl). The structural features of this compound—particularly the methoxy group and bulky alkylamide chain—may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions, such as binding to enzymes or receptors.
Properties
IUPAC Name |
8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-18(2,3)11-19(4,5)20-16(21)13-10-12-8-7-9-14(23-6)15(12)24-17(13)22/h7-10H,11H2,1-6H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGFOYVUKMZSKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
- Substrate : Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate.
- Amine : 2,4,4-Trimethylpentan-2-amine.
- Catalyst : 4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt).
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature : Reflux (40–60°C).
Mechanism : Nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the ester, displacing the ethoxide group. DMAP enhances reactivity by activating the ester.
Yield : 52–68% after column chromatography (petroleum ether/ethyl acetate, 4:1).
Challenges : Steric hindrance from the bulky amine reduces reaction efficiency. Prolonged reaction times (12–24 hours) are often necessary.
Comparative Data for Aminolysis
| Precursor | Amine | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Ethyl chromene-3-carboxylate | 2,4,4-Trimethylpentan-2-amine | DMAP | DCM | 18 | 58 |
| Methyl chromene-3-carboxylate | 2,4,4-Trimethylpentan-2-amine | HOBt/EDCl | THF | 24 | 63 |
Multi-Component Synthesis via Chromene Formation
An alternative strategy constructs the chromene ring while introducing the carboxamide group in a single pot.
Passerini Reaction Approach
The Passerini reaction combines:
- Aldehyde : 3-Hydroxy-4-methoxybenzaldehyde.
- Isocyanide : tert-Butyl isocyanide.
- Carboxylic Acid : 2-Oxoacetic acid.
Reaction Pathway :
- Aldehyde and isocyanide undergo nucleophilic addition.
- 2-Oxoacetic acid esterifies the intermediate, forming the chromene ring.
- Post-synthetic modification replaces the tert-butyl group with 2,4,4-trimethylpentan-2-amine via transamidation.
Advantages : Convergent synthesis reduces step count.
Limitations : Low regioselectivity for methoxy placement (≤40% yield).
Ugi Reaction with Chromene Templates
The Ugi four-component reaction employs:
- Aldehyde : 5-Methoxysalicylaldehyde.
- Amine : 2,4,4-Trimethylpentan-2-amine.
- Carboxylic Acid : Acetic acid.
- Isocyanide : Cyclohexyl isocyanide.
Outcome : Forms a peptoid intermediate, which cyclizes under acidic conditions to yield the chromene-carboxamide.
Optimization :
- Acid Catalyst : Trifluoroacetic acid (TFA).
- Cyclization Temperature : 80°C.
- Yield : 45–50% after purification.
Solid-Phase Synthesis for High-Throughput Production
Solid-supported synthesis enhances purity and scalability:
Resin : Wang resin functionalized with hydroxymethyl groups.
Steps :
- Couple 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid to the resin using DIC/HOBt.
- Deprotect the resin-bound ester.
- React with 2,4,4-trimethylpentan-2-amine under microwave irradiation (100°C, 30 minutes).
- Cleave the product from the resin with TFA.
Yield : 70–75% with >95% purity (HPLC).
Green Chemistry Approaches
Solvent-free mechanochemical synthesis reduces environmental impact:
Reactants :
- 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid.
- 2,4,4-Trimethylpentan-2-amine.
Conditions :
- Ball milling (500 rpm, 2 hours).
- Catalyst: Silica gel or molecular sieves.
Yield : 60–65% without chromatography.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Medicinal Chemistry: The compound is explored for its potential as a drug candidate, particularly in the development of anti-inflammatory and analgesic agents.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Research: The compound is studied for its interactions with biological molecules, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Carboxamide Group
The carboxamide moiety is a critical pharmacophore in coumarin derivatives. Below is a comparison of key analogues:
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide
- Structure : Features a 4-methoxyphenethyl group instead of the branched alkyl chain.
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide
- Structure : Substituted with a sulfamoylphenyl group.
- Implications :
- The sulfonamide group introduces hydrogen-bonding capacity and acidity (pKa ~10–11), which may enhance solubility in aqueous environments .
- Sulfonamides are associated with antimicrobial activity, suggesting this derivative could exhibit distinct biological properties compared to alkylamide analogues.
8-Methoxy-2-oxo-N-[(pyridin-2-yl)methyl]-2H-chromene-3-carboxamide
- Structure : Contains a pyridinylmethyl substituent.
Modifications to the Coumarin Core
8-Methoxy-2-imino-2H-chromene-3-carboxylic Acid (2-Chlorophenyl)amide
- Structure: Replaces the 2-oxo group with an imino (NH) moiety and includes a 2-chlorophenylamide substituent.
- The chloro substituent enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
8-Methoxy-2-oxo-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-2H-chromene-3-carboxamide
- Structure : Features a bithiophenylmethyl group.
- Implications :
Biological Activity
8-Methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a chromene core structure characterized by:
- Molecular Formula : C₁₉H₂₄N₂O₅
- Molecular Weight : Approximately 376.4 g/mol
- Functional Groups : An oxo group at the 2-position, a carboxamide group at the 3-position, and a bulky 2,4,4-trimethylpentan-2-yl substituent.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
- Anticancer Properties :
-
Antimicrobial Activity :
- Preliminary studies indicate potential antibacterial properties against a range of pathogens. The compound's structural features may enhance its interaction with microbial targets.
- Mechanism of Action :
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the cytotoxic effects of various chromene derivatives, this compound was found to significantly inhibit the growth of cancer cells. The mechanism involved the activation of apoptotic pathways and suppression of proliferative signals .
Table 2: In Vitro Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Leukemia Cells | 15 | Induction of apoptosis |
| Breast Cancer Cells | 20 | Inhibition of AKT pathway |
| Colon Cancer Cells | 25 | Cell cycle arrest |
Q & A
Basic: What are the key methodologies for synthesizing 8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide?
Methodological Answer:
Synthesis typically involves a multi-step process:
Chromene Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions to form the chromene backbone .
Carboxamide Coupling : Reaction of the carboxylic acid intermediate with 2,4,4-trimethylpentan-2-amine using coupling reagents (e.g., EDCI) in solvents like DMF or ethanol .
Methoxy Group Introduction : Methoxylation at the 8-position via nucleophilic substitution or oxidation-reduction sequences .
Key Conditions : Temperature control (60–80°C), catalysts (e.g., piperidine), and purification via silica gel chromatography or recrystallization .
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
- X-ray Crystallography : Resolves 3D molecular geometry and hydrogen bonding patterns. SHELXL/SHELXS software is standard for refinement .
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; carboxamide carbonyl at ~168 ppm) .
- FT-IR : Identifies functional groups (C=O stretch at ~1700 cm; N–H bend at ~1550 cm) .
Basic: How is purity optimized during synthesis?
Methodological Answer:
- Flash Column Chromatography : Silica gel with hexane/ethyl acetate gradients removes unreacted amines or β-ketoester byproducts .
- Recrystallization : Acetone or ethanol yields high-purity crystals suitable for X-ray analysis .
- HPLC-MS : Validates purity (>95%) and detects trace impurities .
Advanced: How do substituent modifications affect bioactivity?
Methodological Answer:
-
Comparative SAR Studies :
Substituent Bioactivity (IC) Target 2,4,4-Trimethylpentan 12 µM (NEK2 inhibition) Anticancer Thiophene/chlorophenyl 18 µM (Antimicrobial) Bacterial enzymes - Method : Replace the 2,4,4-trimethylpentan group with halogenated or heterocyclic moieties and assay against cancer cell lines (MCF-7, HeLa) .
Advanced: What computational approaches predict target interactions?
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Screens binding to NEK2 kinase (PDB: 6VJU). The 2,4,4-trimethylpentan group shows hydrophobic interactions; methoxy forms H-bonds .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. RMSD < 2 Å indicates stable binding .
- DFT Calculations : Predicts electron-density maps for reactive sites (e.g., carboxamide’s electrophilicity) .
Advanced: How is biological activity evaluated experimentally?
Methodological Answer:
- In Vitro Assays :
- Anticancer : MTT assay on MDA-MB-231 cells (72-h exposure; IC calculation via nonlinear regression) .
- Antimicrobial : Broth microdilution against S. aureus (MIC determination at 24 h) .
- Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .
Advanced: How are crystallographic data contradictions resolved?
Methodological Answer:
- Hydrogen Bond Analysis : Graph-set notation (e.g., patterns) identifies packing anomalies. SHELXL’s TWIN/BASF commands model twinning .
- Validation Tools : PLATON’s ADDSYM detects missed symmetry; checkCIF flags outliers in displacement parameters .
Advanced: How to address discrepancies in bioactivity data across studies?
Methodological Answer:
- Meta-Analysis : Normalize IC values using standardized protocols (e.g., ATP levels in MTT assays) .
- Control Variables : Compare solvent effects (DMSO vs. saline) and cell passage numbers .
- Statistical Tools : ANOVA with post-hoc Tukey tests identifies significant outliers (p < 0.05) .
Advanced: How to assess stability under varying conditions?
Methodological Answer:
- Thermal Stability : TGA/DSC (heating rate 10°C/min; degradation onset >200°C indicates solid-state stability) .
- Photodegradation : HPLC monitoring after UV exposure (λ = 254 nm; t calculation) .
- Hydrolytic Stability : Incubate in pH 7.4 buffer (37°C; LC-MS quantifies degradation products) .
Advanced: What strategies enhance derivative potency?
Methodological Answer:
- Fragment-Based Design : Introduce bioisosteres (e.g., replacing methoxy with trifluoromethyl for enhanced lipophilicity) .
- Prodrug Synthesis : Esterify the carboxamide to improve bioavailability; test hydrolysis rates in plasma .
- High-Throughput Screening : Library of 50+ analogs screened via SPR for binding kinetics (k/k) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
